cis-ACHC Backbone Conformation vs. trans-ACHC
cis-ACHC residues exhibit a distinct local conformational preference compared to trans-ACHC, a critical differentiator for rational foldamer design. In peptide oligomers, cis-ACHC favors two conformations featuring gauche arrangements about the Cα–Cβ bond with torsion angles (θ) of approximately ±55°, whereas trans-ACHC favors anti conformations with θ ≈ 180° [1]. This local conformational divergence drives formation of different secondary structures: cis-ACHC promotes 12/10-helical folding in homochiral oligomers [2], while trans-ACHC has been extensively characterized as promoting 14-helical architectures [1].
| Evidence Dimension | Cα–Cβ torsion angle (θ) preference |
|---|---|
| Target Compound Data | Gauche conformations; θ ≈ ±55° |
| Comparator Or Baseline | trans-ACHC: anti conformation; θ ≈ 180° |
| Quantified Difference | cis-ACHC Cα–Cβ torsions differ from trans-ACHC by ~125° in conformational preference |
| Conditions | Peptide oligomers; solution-phase NMR and X-ray crystallography |
Why This Matters
This conformational divergence determines which secondary structure a designed peptide will adopt, making cis-ACHC procurement essential for accessing 12/10-helical or 11/9-helical foldamer topologies rather than the 14-helical structures promoted by trans-ACHC.
- [1] Martinek TA, et al. Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Eur J Org Chem. 2013;2013(23):5299-5309. View Source
- [2] Lee J, et al. 12/10-Helical β-Peptide with Dynamic Folding Propensity: Coexistence of Right- and Left-Handed Helices in an Enantiomeric Foldamer. J Am Chem Soc. 2016;138(40):13277-13286. View Source
